

# An In-depth Technical Guide to 4-Cyanopiperidine

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## Compound of Interest

Compound Name: 4-Cyanopiperidine

Cat. No.: B019701

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Cyanopiperidine**, a key heterocyclic building block in modern medicinal chemistry. It covers its chemical and physical properties, established synthesis protocols, reactivity, and significant applications in the development of novel therapeutics.

## Chemical Identity and Properties

**4-Cyanopiperidine**, systematically named piperidine-4-carbonitrile according to IUPAC nomenclature, is a versatile bifunctional molecule incorporating a secondary amine within a piperidine ring and a nitrile group.<sup>[1][2][3]</sup> This structure makes it a valuable intermediate for introducing the 4-substituted piperidine motif, a common scaffold in a wide range of biologically active compounds.

Table 1: Chemical Identifiers and Properties of **4-Cyanopiperidine**

Property	Value
IUPAC Name	piperidine-4-carbonitrile[1][2]
Synonyms	4-Piperidinecarbonitrile, Isonipecotonitrile[3][4]
CAS Number	4395-98-6[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> [1][2][5]
Molecular Weight	110.16 g/mol [1][3][4]
Appearance	Clear colorless to pale yellow liquid[2][5]

Table 2: Physicochemical Data for **4-Cyanopiperidine**

Property	Value
Melting Point	0 °C[4][5]
Boiling Point	226.4 °C at 760 mmHg[4]
Density	0.987 - 1.0 g/cm <sup>3</sup> at 25 °C[4][5]
Flash Point	90.7 °C[4]
Solubility	Soluble in chloroform[5]
pKa	9.26 ± 0.10[5]
Refractive Index	1.4725-1.4785 @ 20 °C[2]

## Synthesis of 4-Cyanopiperidine

The synthesis of **4-cyanopiperidine** is most commonly achieved through the dehydration of isonipecotamide (piperidine-4-carboxamide). Several dehydrating agents can be employed, with thionyl chloride and phosphorus oxychloride being prevalent. Another common route involves the deprotection of an N-protected **4-cyanopiperidine** derivative, such as N-Boc-**4-cyanopiperidine**.

This method provides **4-cyanopiperidine** hydrochloride in high yield and purity.[6]

**Materials:**

- Isonipecotamide
- Dibutylformamide
- n-Propyl acetate
- Thionyl chloride ( $\text{SOCl}_2$ )

**Procedure:**

- Suspend isonipecotamide (10 g, 75.7 mmol) in n-propyl acetate (50 ml) in a suitable reaction vessel at 20 °C.
- Add dibutylformamide (11.9 g, 75.7 mmol) to the suspension over 5 minutes.
- After 5 minutes, begin the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) while maintaining the temperature at 20 °C. The addition may take around 45 minutes.
- Stir the reaction mixture at 20 °C for an additional 18 hours.
- Filter the resulting suspension and wash the filter residue with n-propyl acetate.
- Dry the collected solid to yield **4-cyanopiperidine** hydrochloride. A yield of 85.7% of theory has been reported for this method.[\[6\]](#)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield **4-cyanopiperidine** hydrochloride.[\[4\]](#)[\[7\]](#)

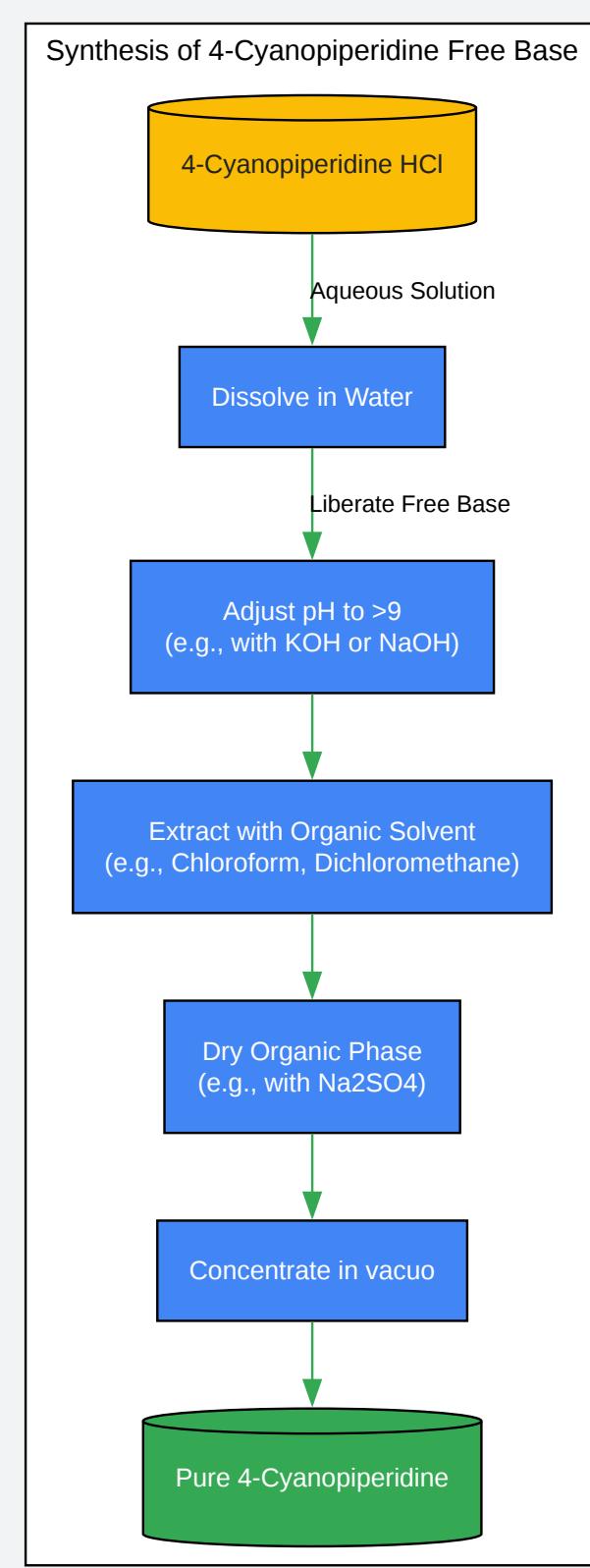
**Materials:**

- N-Boc-**4-cyanopiperidine**
- 4M HCl in Ethyl Acetate (EtOAc)

**Procedure:**

- Dissolve N-Boc-**4-cyanopiperidine** (4.00 g, 19.0 mmol) in a 4M solution of HCl in ethyl acetate (20 mL).
- Stir the solution at room temperature for 30 minutes.
- After the reaction is complete, concentrate the mixture under vacuum.
- The resulting white solid is **4-cyanopiperidine** hydrochloride. A quantitative yield (100%) has been reported.[4][7]

The following diagram illustrates the general workflow for synthesizing the free base **4-cyanopiperidine** from its hydrochloride salt, a common subsequent step after the protocols described above.



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Fig. 1: General workflow for the isolation of free base **4-cyanopiperidine**.

## Reactivity and Chemical Transformations

The chemical utility of **4-cyanopiperidine** stems from its two reactive centers: the secondary amine and the nitrile group.

- **N-Functionalization:** The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, arylation, and reductive amination to install a wide variety of substituents on the nitrogen atom. This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. Protecting the nitrogen, often with a Boc group, is a common strategy to allow for selective reactions elsewhere in a synthetic sequence.[8]
- **Nitrile Group Transformations:** The cyano group is a versatile functional handle that can be converted into other important moieties:
  - **Reduction:** Reduction of the nitrile (e.g., using  $\text{LiAlH}_4$ ,  $\text{H}_2/\text{Raney Ni}$ ) yields a 4-(aminomethyl)piperidine derivative.
  - **Hydrolysis:** Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid (isonipecotic acid) or a carboxamide (isonipecotamide), respectively.
  - **Grignard Reaction:** Reaction with Grignard reagents followed by hydrolysis leads to the formation of 4-acylpiperidines.

This dual reactivity allows for the divergent synthesis of a large library of complex piperidine derivatives from a single, readily available intermediate.

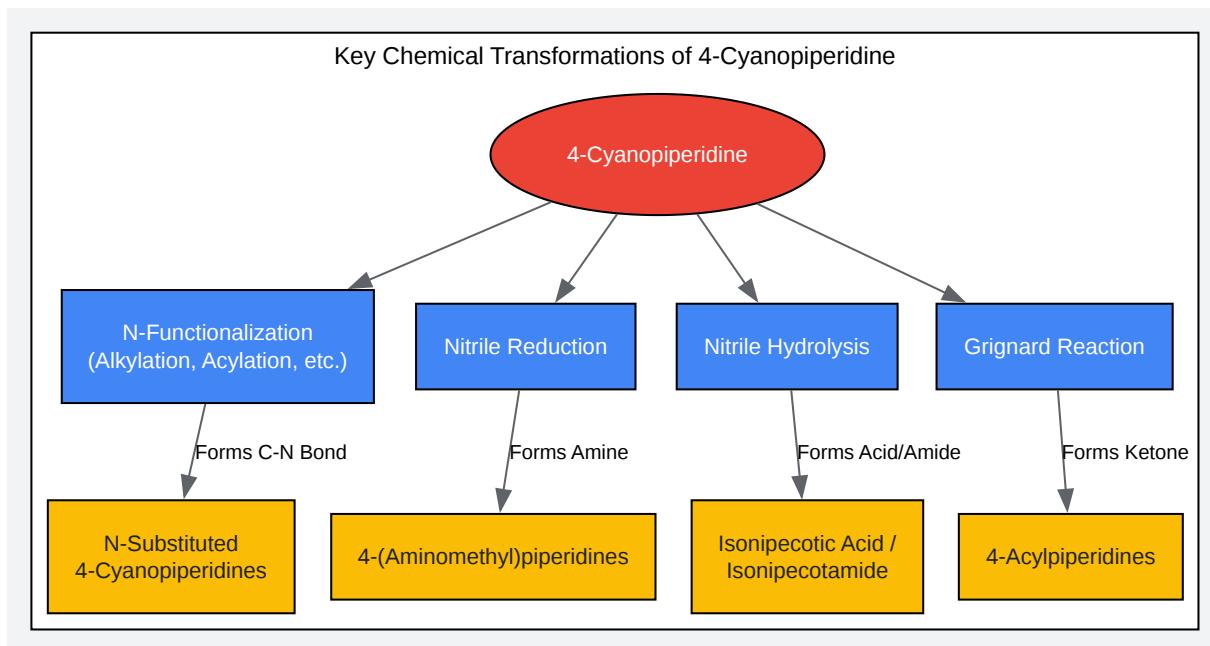
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Fig. 2: Reactivity map of **4-cyanopiperidine**'s functional groups.

## Applications in Drug Discovery and Development

The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs and clinical candidates.[9] **4-Cyanopiperidine** serves as a critical starting material or intermediate for numerous pharmaceutical agents.[6][10]

- **Pharmaceutical Intermediate:** It is explicitly cited as an intermediate in the synthesis of antidepressants and anti-inflammatory drugs.[2][3][7] Its structure is a component of molecules designed to treat central nervous system (CNS) disorders, partly due to the ability of piperidine-containing structures to cross the blood-brain barrier.[8]
- **Building Block for Bioactive Molecules:** The ability to independently functionalize the nitrogen and the cyano group allows for the systematic exploration of the chemical space around the piperidine core. This is fundamental in structure-activity relationship (SAR) studies during lead optimization.

- Precursor for Diverse Scaffolds: As detailed in the reactivity section, **4-cyanopiperidine** is a precursor to other important piperidine building blocks, including 4-(aminomethyl)piperidine and isonipecotic acid, further broadening its utility in medicinal chemistry.

## Safety and Handling

**4-Cyanopiperidine** is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is classified as harmful if swallowed, toxic in contact with skin, and may be harmful if inhaled.[\[1\]](#)[\[5\]](#) It can cause serious eye damage and skin irritation.[\[1\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical safety goggles).[\[5\]](#)[\[11\]](#)
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[\[11\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [\[11\]](#)

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

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